![molecular formula C20H20N4OS B2366750 苯并[b]噻吩-2-基(4-(6-环丙基哒嗪-3-基)哌嗪-1-基)甲酮 CAS No. 2034233-94-6](/img/structure/B2366750.png)

苯并[b]噻吩-2-基(4-(6-环丙基哒嗪-3-基)哌嗪-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

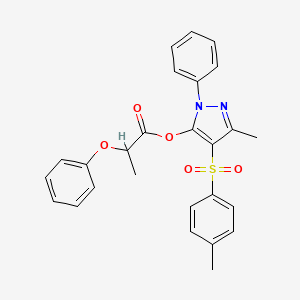

“Benzo[b]thiophen-2-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone” is a chemical compound that has been studied for its affinity towards 5-HT1A receptors . The compound is part of a series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives .

Synthesis Analysis

The synthesis of this compound involves the use of arylpiperazine moiety and benzo[b]thiophene ring substitutions . The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites .Molecular Structure Analysis

The molecular structure of this compound is influenced by the arylpiperazine moiety and benzo[b]thiophene ring substitutions . The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are influenced by the arylpiperazine moiety and benzo[b]thiophene ring substitutions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the arylpiperazine moiety and benzo[b]thiophen ring substitutions .科学研究应用

抗菌特性

包括我们感兴趣的化合物在内的苯并噻吩衍生物已被合成并评估其抗菌活性 . 具体来说,3-(4-氨基苯乙炔基)-2-(噻吩-2-基)苯并[b]噻吩 (12E),3-乙炔基-2-(噻吩-2-基)苯并[b]噻吩 (12L) 和 3-(2-氨基苯乙炔基)-2-(噻吩-2-基)苯并[b]噻吩 (12J) 对金黄色葡萄球菌表现出高度抗菌活性。 此外,3-碘-2-(噻吩-2-基)苯并[b]噻吩 (10) 和 3-(三甲基甲硅烷基乙炔基)-2-(噻吩-2-基)苯并[b]噻吩 (12K) 显示出作为抗真菌剂的潜力 .

有机光电器件

苯并[b]噻吩衍生物在有机光电器件中起着至关重要的作用。 它们是有机发光二极管 (OLED)、有机场效应晶体管 (OFET)、有机光伏 (OPV) 和染料敏化太阳能电池 (DSSC) 的关键组成部分 . 它们的空气稳定性和商业可用性使其成为这些应用的理想选择。

药物开发

杂环化合物,包括苯并噻吩,在药物发现中起着重要作用。 它们已被用作抗寄生虫药、抗菌药、抗癌药、抗真菌药、抗炎药和抗氧化剂 . 我们正在讨论的化合物可能对这些治疗领域有所贡献。

荧光配体

2-(4-(叔丁基)苯基)苯并[b]噻吩 1,1-二氧化物 和 (4-甲氧基苯基)(2-(4-甲氧基苯基)苯并[b]噻吩-3-基)甲酮 的合成证明了它们作为荧光配体的用途 . 这些化合物可以在大麻素受体研究和其他相关领域找到应用。

金属络合剂

某些噻吩,包括苯并[b]噻吩,表现出金属络合特性。 虽然没有直接提到与我们化合物相关的具体例子,但这一领域值得进一步研究 .

杀虫剂和抗动脉粥样硬化剂

虽然没有直接针对我们的化合物进行研究,但噻吩已被用于杀虫剂和抗动脉粥样硬化剂的开发 . 进一步的研究可以探索它们在这些方面的潜力。

作用机制

Target of Action

The primary target of Benzo[b]thiophen-2-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone is the 5-HT1A serotonin receptor . This receptor plays a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .

Mode of Action

The compound interacts with the 5-HT1A serotonin receptors, displaying micromolar affinity . The influence of the arylpiperazine moiety and benzo[b]thiophen ring substitutions on binding affinity has been studied . Docking studies have shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .

Biochemical Pathways

The compound’s interaction with the 5-HT1A serotonin receptors affects the serotoninergic pathway. The downstream effects of this interaction are yet to be fully understood. Serotonin has been consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .

Result of Action

The molecular and cellular effects of the compound’s action are primarily its interaction with the 5-HT1A serotonin receptors. The most promising analogue of this compound displayed micromolar affinity toward 5-HT1A sites . The specific cellular effects resulting from this interaction are subject to further investigation.

未来方向

属性

IUPAC Name |

1-benzothiophen-2-yl-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4OS/c25-20(18-13-15-3-1-2-4-17(15)26-18)24-11-9-23(10-12-24)19-8-7-16(21-22-19)14-5-6-14/h1-4,7-8,13-14H,5-6,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVYAVWMPKITED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methoxyphenyl)-2-[4-(2,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2366670.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2366672.png)

![2-(2-methylphenoxy)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide](/img/structure/B2366679.png)

![5-(2-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2366685.png)

![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2366686.png)

![2-(2,5-dimethylbenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2366688.png)